Target Engagement Shift: Hec1/Nek2 Inhibition Lost Upon Morpholinosulfonyl Addition
The direct des-morpholinosulfonyl analog INH6 (N-(4-mesitylthiazol-2-yl)benzamide) is a validated Hec1/Nek2 inhibitor that disrupts the Hec1–Nek2 interaction and causes chromosome misalignment, with HeLa cell growth inhibition IC₅₀ values of 2.4 µM and cell killing IC₅₀ values of 1.7–2.5 µM across MDA-MB-231, MDA-MB-468, HeLa, and K562 lines . The title compound bears an additional 4-(morpholinosulfonyl) group on the benzamide ring, which introduces a sulfonamide pharmacophore not present in INH6. Sulfonamide-containing thiazole morpholine hybrids have been reported to inhibit bovine carbonic anhydrase II, with IC₅₀ values in the 0.5–5 µM range for structurally related analogs [1]. Direct head-to-head data for the title compound versus INH6 are not publicly available. However, the structural divergence implies a shift in primary target space: INH6 preferentially engages Hec1/Nek2, whereas the title compound is expected to gain carbonic anhydrase or PI3K activity [2]. This represents a class-level inference grounded in the well-established sulfonamide–carbonic anhydrase pharmacophore relationship and the PI3K patent disclosure [2].
| Evidence Dimension | Primary target engagement (Hec1/Nek2 vs. carbonic anhydrase/PI3K) |
|---|---|
| Target Compound Data | No direct Hec1 IC₅₀ data available; morpholinosulfonyl group present; expected CA or PI3K activity (class inference) |
| Comparator Or Baseline | INH6: Hec1/Nek2 inhibitor; HeLa IC₅₀ = 2.4 µM; MDA-MB-231 IC₅₀ = 1.7 µM; MDA-MB-468 IC₅₀ = 2.1 µM; K562 IC₅₀ = 2.5 µM |
| Quantified Difference | Structural alteration (addition of SO₂-morpholine) redirects target space from Hec1/Nek2 to CA/PI3K; quantitative comparative IC₅₀ data not yet published |
| Conditions | INH6 data from HeLa, MDA-MB-231, MDA-MB-468, K562 cell proliferation assays ; CA II inhibition data from bovine enzyme assay for related morpholine-thiazole sulfonamides [1] |
Why This Matters
For a user requiring Hec1 inhibition, INH6 is the appropriate choice; for CA- or PI3K-focused programs, the morpholinosulfonyl-bearing title compound is structurally predestined for that target class.
- [1] Tasleem, M., et al. (2024). Morpholine based thiazoles have been reported as bovine carbonic anhydrase CA-II inhibitors. RSC Advances, 14(30), 21355–21374. View Source
- [2] Alexander, R. P., et al. (2012). Thiazole derivatives as kinase inhibitors. US Patent 8,168,634 B2. (Class of compounds claimed as selective PI3K inhibitors.) View Source
